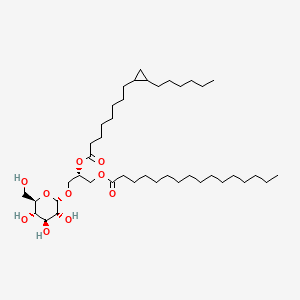

MGlc-DAG

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H78O10 |

|---|---|

Molecular Weight |

743.1 g/mol |

IUPAC Name |

[(2S)-2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] hexadecanoate |

InChI |

InChI=1S/C42H78O10/c1-3-5-7-9-10-11-12-13-14-15-16-19-23-27-37(44)49-31-35(32-50-42-41(48)40(47)39(46)36(30-43)52-42)51-38(45)28-24-20-17-18-22-26-34-29-33(34)25-21-8-6-4-2/h33-36,39-43,46-48H,3-32H2,1-2H3/t33?,34?,35-,36-,39-,40+,41-,42+/m1/s1 |

InChI Key |

ZWWQIYSUSGJDIJ-FVYDPLESSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCCC2CC2CCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC2CC2CCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Architecture of Monoglucosyldiacylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure of monoglucosyldiacylglycerol (MGDG), a key glycolipid in certain biological membranes. The document details its molecular composition, spatial arrangement, and the experimental methodologies employed for its structural elucidation. Quantitative data are presented in tabular format for clarity, and relevant biochemical pathways are illustrated using logical diagrams.

Introduction to Monoglucosyldiacylglycerol (GlcDG)

Monoglucosyldiacylglycerol (GlcDG), often referred to in the context of its more ubiquitous galactosyl counterpart, is a glyceroglycolipid. It plays a crucial role as a biosynthetic intermediate in the formation of monogalactosyldiacylglycerol (MGDG) in cyanobacteria.[1][2][3] Structurally, it is characterized by a glycerol backbone to which two fatty acids are ester-linked at the sn-1 and sn-2 positions, and a single glucose moiety is attached via a glycosidic bond at the sn-3 position. While MGDG is a major lipid component of photosynthetic membranes in chloroplasts and cyanobacteria, GlcDG is typically found in lower concentrations as it is an intermediate product.[4][5] The specific fatty acid composition of GlcDG can vary significantly between different species of cyanobacteria.

General Chemical Structure

The fundamental structure of monoglucosyldiacylglycerol comprises three distinct chemical entities: a glycerol molecule, two fatty acyl chains, and a glucose unit. The fatty acids are attached to the C-1 and C-2 positions of the glycerol backbone through ester bonds. The glucose molecule is linked to the C-3 position of the glycerol via an O-glycosidic bond.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Is Monoglucosyldiacylglycerol a Precursor to Monogalactosyldiacylglycerol in All Cyanobacteria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galactolipid - Wikipedia [en.wikipedia.org]

- 5. Structural insights and membrane binding properties of MGD1, the major galactolipid synthase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Monogalactosyldiacylglycerol (MGDG) in Plant Photosynthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Monogalactosyldiacylglycerol (MGDG), a non-phosphorous glycolipid, is the most abundant lipid class in the photosynthetic thylakoid membranes of plants and cyanobacteria, constituting over 50% of their total lipid content.[1][2][3] Its unique conical shape and physicochemical properties are not merely structural; they are fundamental to the biogenesis of chloroplasts, the structural integrity of the photosynthetic machinery, and the regulation of light-harvesting and photoprotective mechanisms. This technical guide provides an in-depth examination of the multifaceted roles of MGDG in plant photosynthesis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex pathways to offer a comprehensive resource for the scientific community.

Core Functions of MGDG in Photosynthesis

MGDG's role extends far beyond that of a simple membrane filler. It is an active participant in the key processes of photosynthesis, from membrane architecture to the stabilization of protein supercomplexes.

Structural Architect of the Thylakoid Membrane

The thylakoid membrane has a unique lipid composition, dominated by the non-bilayer forming MGDG and the bilayer-forming digalactosyldiacylglycerol (DGDG).[4][5] MGDG possesses a small galactose head group relative to its two long fatty acid tails, resulting in a cone-like molecular shape. This geometry prevents it from forming stable flat bilayers in isolation, instead favoring the formation of a curved, inverted hexagonal (HII) phase.

This non-bilayer property is critical for the thylakoid's complex three-dimensional architecture, which features highly curved regions at the grana margins. The precise ratio of MGDG to DGDG is crucial for maintaining the stability and functional integrity of the photosynthetic membranes. The interaction between the abundant Light-Harvesting Complex II (LHCII) and MGDG is thought to be essential for integrating this non-bilayer lipid into a stable lamellar membrane structure.

Integral Component of Photosynthetic Complexes

Crystallographic studies have revealed that MGDG is not just part of the lipid matrix but is an integral structural component of the major photosynthetic protein complexes. Specific MGDG molecules are found tightly bound within the structures of Photosystem I (PSI), Photosystem II (PSII), and the Cytochrome b₆f complex.

Its functions within these complexes include:

-

Stabilization: MGDG molecules fill voids within and between protein subunits, contributing to the overall stability of these large supercomplexes. The conical shape of MGDG is thought to sterically match the hourglass shape of trimeric LHCII, substantially increasing its mechanical stability against unfolding.

-

Energy Transfer: In PSII, MGDG is believed to enhance the functional interaction between the core complex (PSIICC) and its main light-harvesting antenna (LHCIIb). Increasing the proportion of MGDG in reconstituted proteoliposomes enhances the photochemical activity of PSII by promoting more efficient energy transfer from LHCIIb to the reaction center.

Regulation of Photoprotection

Plants must safely dissipate excess light energy to prevent photo-oxidative damage. MGDG plays a direct role in this process, particularly through its influence on the xanthophyll cycle. This cycle converts violaxanthin to zeaxanthin, a pigment that facilitates the thermal dissipation of excess energy, a process measured as non-photochemical quenching (NPQ).

The key enzyme in this cycle, violaxanthin de-epoxidase (VDE), is dependent on both an acidic lumenal pH and the presence of MGDG for its activation. Studies on the mgd1-1 Arabidopsis mutant, which has a ~40% reduction in MGDG, show a massively impaired capacity for thermal dissipation. This impairment is attributed to increased proton conductivity across the thylakoid membrane, which prevents the lumen from reaching the low pH required to fully activate VDE and the PsbS protein, another key component of NPQ. This demonstrates that MGDG is essential for maintaining the proton motive force and enabling efficient photoprotection under high light stress.

Quantitative Data on MGDG in Photosynthesis

The following tables summarize key quantitative findings from studies on MGDG, primarily using the model organism Arabidopsis thaliana.

Table 1: Typical Lipid Composition of Chloroplast Membranes

| Lipid Class | Abbreviation | Abundance (mol %) in Thylakoids | Abundance (mol %) in Inner Envelope | Abundance (mol %) in Outer Envelope | Reference(s) |

| Monogalactosyldiacylglycerol | MGDG | ~50% | ~46% | ~17% | |

| Digalactosyldiacylglycerol | DGDG | ~26% | ~28% | ~32% | |

| Sulfoquinovosyldiacylglycerol | SQDG | ~7% | ~6% | ~7% | |

| Phosphatidylglycerol | PG | ~9% | ~10% | ~3% |

Table 2: Effects of MGDG Deficiency in Arabidopsis thaliana mgd1 Mutants

| Parameter | Wild Type (WT) | mgd1-1 Mutant (~40% MGDG reduction) | mgd1-2 Mutant (~98% MGDG reduction) | Reference(s) |

| MGDG Content | 100% | ~58% | ~2% | |

| Chlorophyll Content | 100% | ~50% | Severely reduced (albino phenotype) | |

| Photosynthetic Efficiency (Fv/Fm) | Normal | Indistinguishable from WT in low light | Impaired photoautotrophic growth | |

| High Light Tolerance | Tolerant | Cannot withstand high light intensities | Non-viable | |

| Zeaxanthin content (after 60 min high light) | High | Significantly lower than WT | N/A | |

| Violaxanthin content (after 60 min high light) | Low | Significantly higher than WT | N/A |

MGDG Biosynthesis and Regulation

MGDG is synthesized in the envelope membranes of the chloroplast through the action of MGDG synthases (MGDs), which transfer a galactose residue from UDP-galactose to a diacylglycerol (DAG) backbone.

Synthesis Pathways

In Arabidopsis, there are three main MGDG synthase isoforms:

-

MGD1 (Type A): Localized to the inner envelope membrane, MGD1 is responsible for the bulk synthesis of MGDG required for the massive expansion of thylakoid membranes under normal growth conditions.

-

MGD2 and MGD3 (Type B): Localized to the outer envelope membrane, these isoforms are typically expressed at lower levels but are induced under specific conditions, such as phosphate starvation, to produce MGDG that serves as a substrate for DGDG synthesis in extraplastidial membranes.

The DAG substrate for MGDG synthesis is supplied by two main routes:

-

Prokaryotic Pathway: DAG is synthesized entirely within the plastid.

-

Eukaryotic Pathway: Fatty acids are exported from the plastid to the endoplasmic reticulum (ER) for modification and assembly into lipids before DAG is returned to the chloroplast envelope.

Caption: MGDG biosynthesis pathway in the chloroplast envelope.

MGDG as a Precursor for Jasmonates

Beyond its structural and photosynthetic roles, MGDG is a key substrate for the biosynthesis of jasmonic acid and related oxylipins, which are crucial plant hormones involved in defense against biotic and abiotic stress. The polyunsaturated fatty acids esterified to the MGDG backbone can be released and enter the jasmonate synthesis pathway.

Caption: Role of MGDG as a precursor in stress-induced jasmonate signaling.

Key Experimental Protocols

Investigating the role of MGDG requires a combination of lipid analysis, physiological measurements, and genetic approaches.

Lipid Extraction and Analysis

A standard method for analyzing MGDG content and fatty acid composition involves several steps:

-

Homogenization: Plant tissue (e.g., leaves) is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Lipid Extraction: Total lipids are extracted using a solvent system, typically chloroform:methanol, often following the Bligh and Dyer method.

-

Lipid Separation: Individual lipid classes (MGDG, DGDG, PG, SQDG) are separated using two-dimensional thin-layer chromatography (2D-TLC).

-

Quantification: The amount of each lipid can be determined by scraping the corresponding spots from the TLC plate and quantifying the fatty acid content.

-

Fatty Acid Analysis: The fatty acid composition of each lipid is determined by creating fatty acid methyl esters (FAMEs) through transmethylation, which are then analyzed by gas chromatography (GC).

Measurement of Photosynthetic Performance

Chlorophyll fluorescence is a non-invasive technique used to assess the performance of the photosynthetic apparatus.

-

Maximum Quantum Yield of PSII (Fv/Fm): This parameter is measured on dark-adapted leaves to assess the potential efficiency of PSII photochemistry. A reduction in this value indicates photoinhibition or stress.

-

Quantum Yield of PSII (ΦPSII or Y(II)): Measured in the light, this parameter reflects the actual operating efficiency of PSII electron transport at a given light intensity.

-

Electron Transport Rate (ETR): Calculated from ΦPSII and light intensity, ETR provides an estimate of the rate of linear electron flow through PSII.

-

Non-Photochemical Quenching (NPQ): This parameter quantifies the rate of heat dissipation of excess absorbed light energy. It is a key indicator of photoprotective capacity.

Caption: Workflow for analyzing the effects of MGDG deficiency.

Conclusion

Monogalactosyldiacylglycerol is an indispensable component of the photosynthetic apparatus in plants. Its roles are deeply integrated into the fabric of the thylakoid, influencing everything from the physical curvature of the membrane to the quantum efficiency of photochemistry. As the primary lipid constituent, MGDG is essential for the structural assembly and stabilization of the photosystem supercomplexes. Furthermore, its direct involvement in maintaining the proton gradient across the thylakoid membrane underscores its critical function in photoprotection and the regulation of energy dissipation. Understanding the synthesis, regulation, and multifaceted functions of MGDG continues to be a vital area of research, offering insights into fundamental plant biology and potential avenues for improving crop resilience and photosynthetic efficiency.

References

- 1. Recycling of the major thylakoid lipid MGDG and its role in lipid homeostasis in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chapter 13 Biosynthesis and Function of Monogalactosyldiacylglycerol (MGDG), the Signature Lipid of Chloroplasts | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | Quality Control of Photosystem II: The Mechanisms for Avoidance and Tolerance of Light and Heat Stresses are Closely Linked to Membrane Fluidity of the Thylakoids [frontiersin.org]

- 4. Frontiers | Do Galactolipid Synthases Play a Key Role in the Biogenesis of Chloroplast Membranes of Higher Plants? [frontiersin.org]

- 5. Role of Galactolipids in Plastid Differentiation Before and After Light Exposure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Monoglucosyldiacylglycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoglucosyldiacylglycerol (MGDG), a crucial glycerolipid, is the most abundant lipid in photosynthetic membranes, constituting up to 50% of the total lipids in the thylakoid membranes of chloroplasts.[1][2][3] Its synthesis is paramount for the biogenesis of these membranes, the proper assembly and function of photosynthetic complexes, and consequently, for photoautotrophic growth.[3][4] This technical guide provides a comprehensive overview of the MGDG biosynthesis pathway, detailing the key enzymes, their localization, and regulation. It further presents quantitative data and experimental protocols relevant to the study of this essential metabolic pathway, aiming to serve as a valuable resource for researchers in plant biology, biochemistry, and drug development.

The Core Biosynthesis Pathway of Monoglucosyldiacylglycerol

The synthesis of MGDG primarily occurs in the envelope membranes of chloroplasts. The final and committed step in MGDG biosynthesis is the transfer of a galactose moiety from UDP-galactose (UDP-Gal) to a diacylglycerol (DAG) backbone. This reaction is catalyzed by the enzyme MGDG synthase (UDP-galactose:sn-1,2-diacylglycerol 3-β-D-galactosyltransferase).

Substrates: Diacylglycerol (DAG) and UDP-galactose

The DAG pool for MGDG synthesis originates from two distinct pathways:

-

The Prokaryotic Pathway: This pathway operates entirely within the plastid, leading to the synthesis of DAG with a C16 fatty acid at the sn-2 position.

-

The Eukaryotic Pathway: In this pathway, lipids are first assembled in the endoplasmic reticulum and then imported into the chloroplast to be converted to DAG. This results in DAG species typically containing a C18 fatty acid at the sn-2 position.

The second substrate, UDP-galactose, is an activated sugar donor. While it can be imported from the cytosol, evidence suggests that an epimerase within the chloroplast stroma can convert UDP-glucose to UDP-galactose, providing a local supply for MGDG synthesis.

Key Enzymes: MGDG Synthases

In the model plant Arabidopsis thaliana, MGDG synthesis is catalyzed by a small family of MGDG synthase enzymes, which are categorized into two types:

-

Type A MGDG Synthase (MGD1): This enzyme is localized to the inner envelope membrane of chloroplasts and is responsible for the bulk of MGDG synthesis required for the massive expansion of the thylakoid network in photosynthetic tissues. MGD1 is considered the major isoform for thylakoid biogenesis.

-

Type B MGDG Synthases (MGD2 and MGD3): These enzymes are located on the outer envelope membrane of chloroplasts. Their expression is generally low in vegetative tissues but is significantly upregulated under specific conditions, such as phosphate starvation, and in non-photosynthetic tissues like roots and flowers. They play a crucial role in providing MGDG for the synthesis of digalactosyldiacylglycerol (DGDG) as a substitute for phospholipids in extraplastidial membranes during phosphate deprivation.

A Divergent Pathway in Cyanobacteria

It is important to note that the MGDG biosynthesis pathway differs between plants and cyanobacteria, the evolutionary ancestors of chloroplasts. In cyanobacteria, MGDG is synthesized in a two-step process. First, a monoglucosyldiacylglycerol (MGlcDG) synthase catalyzes the transfer of glucose from UDP-glucose to DAG, forming MGlcDG. Subsequently, an epimerase converts the glucose moiety of MGlcDG to galactose, yielding MGDG.

Quantitative Data on MGDG Biosynthesis

The following table summarizes key quantitative data related to the enzymes involved in MGDG biosynthesis in Arabidopsis thaliana.

| Enzyme Isoform | Substrate Affinity (KM) for DAG | Vmax | Tissue Expression | Subcellular Localization |

| atMGD1 | Lower affinity for eukaryotic DAG | ~5 times higher than Type B enzymes | Abundantly expressed in green tissues throughout development. | Inner envelope membrane of chloroplasts |

| atMGD2 | Higher affinity for eukaryotic DAG | Lower than atMGD1 | Higher expression in non-green tissues (e.g., inflorescence); induced by phosphate deprivation. | Outer envelope membrane of chloroplasts |

| atMGD3 | Higher affinity for eukaryotic DAG | Lower than atMGD1 | Higher expression in non-green tissues (e.g., roots); induced by phosphate deprivation. | Outer envelope membrane of chloroplasts |

Experimental Protocols

Expression and Purification of Recombinant MGDG Synthase

This protocol describes the expression of Arabidopsis MGDG synthases in E. coli for subsequent characterization.

Methodology:

-

Vector Construction: The cDNA fragments corresponding to the mature form of atMGD1 (lacking the transit peptide) and the full-length atMGD2 and atMGD3 are inserted into a suitable expression vector (e.g., pET-Y3a).

-

Bacterial Strain: E. coli strain BL21 is commonly used for protein expression.

-

Culture Growth: The transformed E. coli are grown at 37°C with vigorous agitation until the optical density at 600 nm (OD600) reaches 0.4.

-

Induction of Expression: Protein expression is induced by the addition of 0.4 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Incubation: The cultures are then grown for an additional 3.5 hours at 28°C.

-

Cell Harvesting: The bacterial cells are collected by centrifugation and can be stored at -80°C.

-

Purification: The recombinant MGDG synthase can be purified from the cell lysate using techniques such as hydroxyapatite chromatography.

MGDG Synthase Activity Assay

This assay measures the enzymatic activity of MGDG synthase.

Methodology:

-

Reaction Mixture: The assay is typically performed in a mixture containing a buffer (e.g., Tricine-NaOH, pH 7.5), a detergent to solubilize the lipid substrate (e.g., CHAPS), the diacylglycerol substrate (e.g., sn-1,2-dioleoylglycerol), and radiolabeled UDP-[14C]galactose.

-

Enzyme Source: The enzyme can be in the form of crude cell extracts from recombinant E. coli, purified recombinant protein, or isolated chloroplast envelope membranes.

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme source and incubated at a specific temperature (e.g., 25°C) for a defined period.

-

Termination: The reaction is stopped by the addition of a chloroform/methanol mixture.

-

Lipid Extraction: The lipids are extracted, and the organic phase containing the radiolabeled MGDG is collected.

-

Analysis: The reaction products are separated by thin-layer chromatography (TLC).

-

Quantification: The amount of radioactive MGDG is quantified using a bio-imaging analyzer or by scintillation counting of the scraped silica spot corresponding to MGDG.

Visualizing the Biosynthesis Pathway and Experimental Workflow

MGDG Biosynthesis Pathway in Plants

Caption: Overview of the MGDG biosynthesis pathway in plant chloroplasts.

Experimental Workflow for MGDG Synthase Characterization

Caption: A typical experimental workflow for characterizing MGDG synthase.

References

- 1. Analysis of Chloroplast Monogalactosyldiacylglycerols Biosynthesis - Lifeasible [chloroplast.lifeasible.com]

- 2. Arabidopsis Type B Monogalactosyldiacylglycerol Synthase Genes Are Expressed during Pollen Tube Growth and Induced by Phosphate Starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Frontiers | Functional Characterization of the Monogalactosyldiacylglycerol Synthase Gene ptMGD2 in the Diatom Phaeodactylum tricornutum [frontiersin.org]

MGlc-DAG as a Precursor for Other Glycolipids: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoglucosyl-diacylglycerol (MGlc-DAG) is a glyceroglycolipid that plays a pivotal role as a metabolic intermediate in the biosynthesis of more complex glycolipids in a variety of organisms, particularly bacteria.[1] This technical guide provides a comprehensive overview of this compound's function as a precursor, detailing the enzymatic pathways, experimental protocols for its study, and its potential implications in cellular signaling. The information presented herein is intended to equip researchers with the necessary knowledge and methodologies to investigate the metabolism and function of this compound and its derivatives.

Glyceroglycolipids, which consist of a mono- or oligosaccharide group attached to a diacylglycerol (DAG) moiety, are essential components of cellular membranes.[2][3] In many bacteria, under conditions of phosphate limitation, phospholipids are replaced by these phosphate-free glycolipids to maintain membrane integrity and function.[1] this compound is a key building block in this adaptive process, serving as the acceptor molecule for the sequential addition of further sugar residues by specific glycosyltransferases.[4] Understanding the enzymatic conversion of this compound is crucial for elucidating the mechanisms of membrane adaptation and for identifying potential targets for novel antimicrobial agents.

Biosynthesis of Glycolipids from this compound

The synthesis of complex glycolipids from this compound is a stepwise process catalyzed by a family of enzymes known as glycosyltransferases. These enzymes transfer sugar moieties from activated sugar donors, such as UDP-glucose, to the this compound acceptor.

In many Gram-positive bacteria, such as Bacillus subtilis, this compound is the direct precursor to diglucosyl-diacylglycerol (DGlc-DAG). This conversion is catalyzed by a processive glycosyltransferase, often designated as UgtP or YpfP, which synthesizes both this compound from DAG and then DGlc-DAG from this compound. DGlc-DAG is of particular importance as it serves as the membrane anchor for lipoteichoic acid (LTA), a major component of the cell wall of Gram-positive bacteria.

In other bacteria, such as Agrobacterium tumefaciens, a bifunctional glycosyltransferase has been identified that can synthesize both monoglucosyl- and glucuronosyl-diacylglycerol. Furthermore, some bacteria utilize a sequential mechanism with two distinct enzymes to produce more complex glycolipids. For instance, in Enterococcus faecalis and Streptococcus agalactiae, one enzyme synthesizes this compound, which is then used as a substrate by a second enzyme to produce DGlc-DAG.

The general enzymatic reaction for the conversion of this compound to DGlc-DAG is as follows:

This compound + UDP-Glucose → DGlc-DAG + UDP

This reaction is catalyzed by a diglucosyl-diacylglycerol synthase (DGlcDAG synthase).

Signaling Pathways and Logical Relationships

While the primary role of this compound in the context of this guide is as a biosynthetic precursor, its relationship with diacylglycerol (DAG) warrants a discussion of potential signaling implications. DAG is a well-established second messenger in eukaryotes, activating protein kinase C (PKC) and other signaling proteins. In bacteria, the role of DAG as a signaling molecule is less defined, though it is known to be a key intermediate in lipid metabolism and its levels are tightly regulated.

The synthesis of this compound consumes DAG, thereby potentially modulating the pool of DAG available for other cellular processes. Conversely, the degradation of this compound could release DAG, thus influencing DAG-mediated signaling events. The interplay between this compound metabolism and DAG signaling is an area ripe for further investigation.

Below are diagrams illustrating the core metabolic pathway and a proposed experimental workflow for studying the conversion of this compound to other glycolipids.

Caption: Biosynthetic pathway of DGlc-DAG from DAG via this compound.

Caption: Experimental workflow for studying this compound conversion.

Data Presentation

Quantitative analysis of the enzymatic conversion of this compound is essential for understanding the efficiency and regulation of glycolipid biosynthesis. The following tables provide a template for presenting key quantitative data obtained from in vitro enzyme assays.

Table 1: Michaelis-Menten Kinetic Parameters for Diglucosyl-diacylglycerol Synthase

| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| This compound | ||||

| UDP-Glucose |

This table should be populated with experimentally determined values. The methods for determining these parameters are outlined in the Experimental Protocols section.

Table 2: Substrate Specificity of Glycosyltransferase

| Acceptor Substrate (at fixed concentration) | Relative Activity (%) |

| This compound (C16:0/C18:1) | 100 |

| This compound (C18:1/C18:1) | |

| This compound (C16:0/C16:0) | |

| Other potential acceptors... |

This table is used to compare the enzyme's activity with different molecular species of this compound or other potential acceptor molecules.

Experimental Protocols

The following protocols provide a framework for the purification of the necessary components and the execution of in vitro assays to study the conversion of this compound to other glycolipids.

Protocol 1: Purification of this compound from Bacterial Membranes

-

Bacterial Cell Culture and Harvest:

-

Grow a suitable bacterial strain (e.g., Bacillus subtilis) in an appropriate medium to a high cell density.

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

-

-

Lipid Extraction (Bligh-Dyer Method):

-

Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

Sonicate the mixture to ensure cell lysis and complete extraction.

-

Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

-

Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.

-

Collect the lower phase and dry it under a stream of nitrogen.

-

-

Thin-Layer Chromatography (TLC) for this compound Purification:

-

Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

-

Spot the lipid extract onto a silica gel TLC plate.

-

Develop the TLC plate in a solvent system appropriate for separating neutral glycolipids (e.g., chloroform:methanol:water, 65:25:4, v/v/v).

-

Visualize the separated lipids using a non-destructive method (e.g., primuline spray followed by UV visualization).

-

Identify the band corresponding to this compound based on its retention factor (Rf) compared to a known standard.

-

Scrape the silica containing the this compound band from the plate.

-

Elute the this compound from the silica using chloroform:methanol (2:1, v/v).

-

Dry the purified this compound under nitrogen and store it at -20°C.

-

Protocol 2: Purification of a His-tagged Glycosyltransferase

-

Expression of the Recombinant Enzyme:

-

Transform E. coli with an expression vector containing the gene for the His-tagged glycosyltransferase of interest.

-

Grow the transformed E. coli in a suitable medium and induce protein expression (e.g., with IPTG).

-

Harvest the cells by centrifugation.

-

-

Cell Lysis and Membrane Preparation:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol) containing protease inhibitors.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Remove cell debris by low-speed centrifugation.

-

Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

-

Solubilization of the Membrane-Bound Enzyme:

-

Resuspend the membrane pellet in a solubilization buffer containing a mild non-ionic detergent (e.g., 1% DDM or Triton X-100) and incubate with gentle agitation.

-

Remove insoluble material by ultracentrifugation.

-

-

Affinity Chromatography:

-

Load the solubilized protein onto a Ni-NTA affinity column pre-equilibrated with a buffer containing a lower concentration of the same detergent.

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the His-tagged glycosyltransferase with an elution buffer containing a high concentration of imidazole.

-

-

Buffer Exchange and Storage:

-

Remove the imidazole and exchange the buffer to a storage buffer using dialysis or a desalting column.

-

Store the purified enzyme at -80°C.

-

Protocol 3: In Vitro Glycosyltransferase Assay

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

Divalent cation (e.g., 10 mM MgCl₂)

-

Detergent (if required for enzyme activity, e.g., 0.1% Triton X-100)

-

Purified this compound (substrate)

-

UDP-Glucose (sugar donor, may be radiolabeled for easier detection)

-

Purified glycosyltransferase

-

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a quench solution (e.g., chloroform:methanol, 2:1, v/v).

-

-

Product Analysis:

-

Extract the lipids from the reaction mixture as described in Protocol 1, step 2.

-

Analyze the lipid extract by TLC (as in Protocol 1, step 3) to separate the substrate (this compound) from the product (DGlc-DAG).

-

If a radiolabeled sugar donor was used, visualize the products by autoradiography.

-

Quantify the amount of product formed by scraping the corresponding silica band and measuring the radioactivity by liquid scintillation counting.

-

Protocol 4: Analysis by Mass Spectrometry and NMR

-

Mass Spectrometry (MS):

-

For quantification, perform LC-MS analysis of the lipid extracts from the in vitro assay.

-

Use a suitable internal standard for accurate quantification.

-

For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation patterns of the product, which can be compared to known standards or theoretical fragmentation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For detailed structural elucidation of the product, larger quantities may need to be produced and purified.

-

Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃:CD₃OD, 2:1, v/v).

-

Acquire ¹H and ¹³C NMR spectra, as well as 2D NMR spectra (e.g., COSY, HSQC, HMBC) to determine the complete structure, including the linkage of the sugar moieties.

-

Conclusion

This compound is a central intermediate in the biosynthesis of a diverse array of glycolipids, particularly in bacteria. Its role as a precursor makes the enzymes involved in its metabolism attractive targets for the development of novel therapeutic agents. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate the conversion of this compound to other glycolipids, quantify the enzymatic reactions involved, and explore the potential signaling roles of these molecules. A deeper understanding of these pathways will undoubtedly contribute to advancements in microbiology, biochemistry, and drug discovery.

References

- 1. Multi-enzyme kinetic analysis of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thin-Layer Chromatography Process [sigmaaldrich.com]

- 3. biorxiv.org [biorxiv.org]

- 4. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Pivotal Role of Monoglucosyldiacylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoglucosyldiacylglycerol (MGDG), a defining feature of photosynthetic membranes, has a rich history of discovery that has paved the way for our current understanding of its indispensable roles in chloroplast structure, function, and cellular signaling. This technical guide provides an in-depth exploration of the discovery and history of MGDG, its biosynthesis, and its multifaceted functions. Detailed experimental protocols for the isolation, quantification, and characterization of MGDG are presented, alongside quantitative data on its abundance in various photosynthetic organisms. Furthermore, key signaling pathways involving MGDG are illustrated to provide a comprehensive resource for researchers in the field.

Discovery and History

The journey of understanding Monoglucosyldiacylglycerol (MGDG) began in the mid-20th century. In 1956, the laboratory of H.E. Carter first identified this novel glycolipid in wheat flour. Subsequent research in the 1960s further elucidated its structure and established its prevalence in the leaves of higher plants. A pivotal discovery in the history of MGDG research was the elucidation of its distinct biosynthetic pathways in cyanobacteria and plants, hinting at its evolutionary origins. In cyanobacteria, MGDG is synthesized via an intermediate, monoglucosyldiacylglycerol (MGlcDG), which is subsequently epimerized to MGDG. In contrast, plants utilize a direct galactosylation of diacylglycerol (DAG) to form MGDG. This fundamental difference underscores the evolutionary adaptation of MGDG synthesis following the endosymbiotic event that gave rise to chloroplasts.

Biosynthesis of Monoglucosyldiacylglycerol

The synthesis of MGDG is a critical process for the biogenesis of photosynthetic membranes. In plants, this process is primarily carried out by MGDG synthases (MGDs), which are located in the inner and outer envelope membranes of chloroplasts.

There are two main pathways that provide the diacylglycerol (DAG) substrate for MGDG synthesis:

-

The Prokaryotic Pathway: Occurs entirely within the chloroplast, leading to the synthesis of DAG with a 16-carbon fatty acid at the sn-2 position.

-

The Eukaryotic Pathway: Involves the endoplasmic reticulum for the initial steps of lipid synthesis, with subsequent transport of lipid precursors back to the chloroplast. This pathway typically results in DAG with an 18-carbon fatty acid at the sn-2 position.

In Arabidopsis thaliana, three isoforms of MGDG synthase have been identified: MGD1, MGD2, and MGD3. MGD1 is the primary enzyme responsible for the bulk of MGDG synthesis required for chloroplast biogenesis. MGD2 and MGD3 are induced under specific conditions, such as phosphate starvation, and are involved in the production of MGDG for the synthesis of digalactosyldiacylglycerol (DGDG) that can substitute for phospholipids in extraplastidial membranes.

MGDG Biosynthesis Pathway in Plants

Caption: MGDG biosynthesis pathway in plants.

Quantitative Data on MGDG Content

MGDG is the most abundant lipid class in photosynthetic membranes, highlighting its fundamental importance. The table below summarizes the approximate MGDG content in the thylakoid membranes of several model organisms.

| Organism | MGDG Content (mol %) | Reference(s) |

| Spinacia oleracea (Spinach) | ~50 | [1] |

| Arabidopsis thaliana | ~52 | [2] |

| Chlamydomonas reinhardtii | ~40-50 | [3] |

| Synechocystis sp. PCC 6803 | ~55 | [4] |

Experimental Protocols

Chloroplast Isolation from Arabidopsis thaliana

This protocol describes the isolation of intact chloroplasts for subsequent biochemical analyses.

Materials:

-

Arabidopsis thaliana leaves (10-20 g)

-

Grinding buffer (0.33 M sorbitol, 50 mM HEPES-KOH, pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA)

-

Percoll gradient solutions (40% and 80% Percoll in grinding buffer)

-

Resuspension buffer (0.33 M sorbitol, 50 mM HEPES-KOH, pH 7.6)

-

Blender, cheesecloth, miracloth, centrifuge, soft paintbrush.

Procedure:

-

Homogenize leaves in ice-cold grinding buffer using a blender with short bursts.

-

Filter the homogenate through four layers of cheesecloth and two layers of Miracloth.

-

Centrifuge the filtrate at 4,000 x g for 1 minute at 4°C.

-

Gently resuspend the crude chloroplast pellet in a small volume of grinding buffer using a soft paintbrush.

-

Layer the resuspended pellet onto a discontinuous Percoll gradient (40% on top of 80%).

-

Centrifuge at 2,500 x g for 10 minutes at 4°C in a swinging-bucket rotor.

-

Intact chloroplasts will form a band at the 40%/80% interface. Carefully collect this band.

-

Wash the intact chloroplasts by diluting with resuspension buffer and centrifuging at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the final chloroplast pellet in a minimal volume of resuspension buffer.

Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is for the total lipid extraction from plant tissues.

Materials:

-

Plant tissue (e.g., leaves, isolated chloroplasts)

-

Chloroform

-

Methanol

-

0.9% (w/v) NaCl solution

-

Vortex mixer, centrifuge.

Procedure:

-

Homogenize the plant tissue in a chloroform:methanol (1:2, v/v) mixture.

-

Add chloroform and 0.9% NaCl to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

-

Vortex vigorously to ensure thorough mixing and phase separation.

-

Centrifuge at low speed to separate the phases.

-

The lower chloroform phase contains the total lipids. Carefully collect this phase.

-

Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.

-

Resuspend the lipid extract in a known volume of chloroform for further analysis.

Two-Dimensional Thin-Layer Chromatography (TLC) for Galactolipid Separation

This method allows for the separation of individual lipid classes.

Materials:

-

Silica gel 60 TLC plates (20 x 20 cm)

-

Developing solvent 1 (first dimension): Chloroform:methanol:water (65:25:4, v/v/v)

-

Developing solvent 2 (second dimension): Chloroform:acetone:methanol:acetic acid:water (50:20:10:10:5, v/v/v/v)

-

Iodine vapor or primuline spray for visualization.

-

TLC developing tanks.

Procedure:

-

Spot the lipid extract onto the bottom-left corner of the TLC plate.

-

Develop the plate in the first dimension using developing solvent 1.

-

Air-dry the plate completely.

-

Rotate the plate 90 degrees counter-clockwise and develop in the second dimension using developing solvent 2.

-

Air-dry the plate and visualize the separated lipid spots using iodine vapor or by spraying with primuline and viewing under UV light. MGDG will be one of the major spots.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis of MGDG

This protocol is for determining the fatty acid composition of MGDG after its isolation by TLC.

Materials:

-

Isolated MGDG spot from TLC

-

Methanolic HCl (5%) or BF₃-methanol

-

Hexane

-

Saturated NaCl solution

-

GC-MS instrument with a suitable capillary column (e.g., DB-23 or equivalent).

Procedure:

-

Scrape the silica containing the MGDG spot from the TLC plate into a glass tube.

-

Add methanolic HCl or BF₃-methanol and heat at 80°C for 1 hour to transmethylate the fatty acids to fatty acid methyl esters (FAMEs).

-

After cooling, add hexane and saturated NaCl solution to extract the FAMEs into the hexane phase.

-

Analyze the hexane phase containing the FAMEs by GC-MS.

-

GC Parameters (example):

-

Injector temperature: 250°C

-

Oven program: 150°C for 1 min, then ramp to 250°C at 4°C/min, hold for 5 min.

-

Carrier gas: Helium

-

MS detector: Scan range 50-500 m/z.

-

NMR Spectroscopy for MGDG Structural Analysis

NMR provides detailed structural information about the MGDG molecule.

Materials:

-

Purified MGDG

-

Deuterated chloroform (CDCl₃)

-

NMR spectrometer.

Procedure:

-

Dissolve the purified MGDG in CDCl₃ in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

Key signals to identify MGDG include:

-

Anomeric proton of the galactose moiety (~4.3 ppm in ¹H NMR).

-

Glycerol backbone protons.

-

Acyl chain protons (olefinic, methylene, and methyl groups).

-

-

Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used for complete structural elucidation.

Key Signaling Pathways Involving MGDG

Jasmonic Acid Biosynthesis

MGDG is a primary source of polyunsaturated fatty acids for the biosynthesis of the plant hormone jasmonic acid (JA), a key regulator of plant defense and development. An increased MGDG to DGDG ratio has been shown to be a primary cause of JA overproduction[5].

Caption: Jasmonic acid biosynthesis pathway originating from MGDG.

Regulation of MGDG Synthesis under Phosphate Starvation

Plants have evolved sophisticated mechanisms to cope with nutrient limitations. Under phosphate (Pi) starvation, the expression of certain MGDG synthase genes is transcriptionally upregulated to facilitate the replacement of phospholipids with galactolipids.

References

- 1. Frontiers | Specific Composition of Lipid Phases Allows Retaining an Optimal Thylakoid Membrane Fluidity in Plant Response to Low-Temperature Treatment [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Composition and regulation of thylakoid membrane of Antarctic ice microalgae Chlamydomonas sp. ICE-L in response to low-temperature environment stress | Journal of the Marine Biological Association of the United Kingdom | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Increased ratio of galactolipid MGDG : DGDG induces jasmonic acid overproduction and changes chloroplast shape - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Occurrence of Monogalactosyldiacylglycerol (MGlc-DAG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monogalactosyldiacylglycerol (MGlc-DAG or MGDG) is a major class of glycerolipids found ubiquitously in the photosynthetic membranes of plants, cyanobacteria, and algae. As the most abundant lipid class in these membranes, this compound plays a critical structural and functional role in the process of photosynthesis. This technical guide provides a comprehensive overview of the natural sources, quantitative occurrence, and experimental protocols for the study of this compound, tailored for professionals in research and drug development.

Natural Sources and Occurrence

This compound is predominantly found in the thylakoid membranes of chloroplasts in higher plants and algae, as well as in the photosynthetic membranes of cyanobacteria.[1][2][3] These membranes are the site of the light-dependent reactions of photosynthesis, and their unique lipid composition is essential for their function.[3][4]

Plants: In higher plants, this compound is the most abundant lipid in thylakoid membranes, constituting a significant portion of the total membrane lipids. It is synthesized in the chloroplast envelope and is crucial for the biogenesis and stability of the thylakoid membranes.

Cyanobacteria: As the evolutionary ancestors of chloroplasts, cyanobacteria also possess thylakoid membranes rich in this compound. The presence and composition of this compound in these prokaryotic organisms underscore its fundamental importance in oxygenic photosynthesis.

Algae: Various species of microalgae are significant sources of this compound. The lipid composition of algal thylakoids is similar to that of higher plants, with this compound being a primary component.

Quantitative Data on this compound Occurrence

The abundance of this compound varies among different organisms and can be influenced by environmental conditions. The following table summarizes the quantitative occurrence of this compound in several well-studied species.

| Organism | Tissue/Cellular Compartment | This compound Content (% of Total Thylakoid Lipids) | Reference(s) |

| Spinacia oleracea (Spinach) | Thylakoid Membranes | ~50% | |

| Arabidopsis thaliana | Thylakoid Membranes | ~50% | |

| Synechocystis sp. PCC 6803 | Thylakoid Membranes | 40-55% | |

| Anabaena cylindrica | Thylakoid Membranes | High, but specific % not detailed | |

| Chlamydomonas reinhardtii | Thylakoid Membranes | ~50% |

Biological Role and Signaling Pathways

While the immediate precursor of this compound, diacylglycerol (DAG), is a well-established second messenger in various signaling cascades, the primary role of this compound appears to be structural. Its conical shape is thought to be critical for the proper packing of protein complexes within the highly curved regions of the thylakoid membrane. This compound is indispensable for the biogenesis of chloroplasts and the proper assembly and function of the photosynthetic machinery.

The biosynthesis of this compound is a key metabolic pathway in photosynthetic organisms. In plants, MGDG is synthesized by the transfer of a galactose moiety from UDP-galactose to diacylglycerol (DAG). In contrast, cyanobacteria utilize a two-step process involving the synthesis of monoglucosyldiacylglycerol (MGlcDG) as an intermediate, which is then epimerized to MGDG.

Thylakoid Membrane Lipid Composition

The following diagram illustrates the typical lipid composition of a plant thylakoid membrane, highlighting the predominance of this compound.

Caption: Relative abundance of major lipid classes in plant thylakoid membranes.

This compound Biosynthesis Pathways

The diagrams below illustrate the distinct biosynthetic pathways of this compound in plants and cyanobacteria.

Caption: this compound biosynthesis pathway in cyanobacteria.

Experimental Protocols

Extraction of Total Lipids from Plant Leaf Tissue

This protocol is a modified version of established methods for the extraction of total lipids from plant leaves.

Materials:

-

Fresh plant leaf tissue

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Harvest fresh leaf tissue (approximately 1 g) and immediately freeze in liquid nitrogen to quench enzymatic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a glass centrifuge tube.

-

Add 10 mL of a chloroform:methanol (1:2, v/v) mixture and homogenize thoroughly using a vortex mixer.

-

Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new glass tube.

-

Re-extract the pellet with 5 mL of chloroform:methanol (2:1, v/v), vortex, and centrifuge as before.

-

Combine the supernatants.

-

To induce phase separation, add 5 mL of chloroform and 5 mL of 0.9% NaCl solution to the combined supernatant.

-

Vortex the mixture and centrifuge at 2,000 x g for 5 minutes.

-

Three phases will form: an upper aqueous phase, a lower organic (chloroform) phase containing the lipids, and a protein interface.

-

Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a pre-weighed round-bottom flask.

-

Evaporate the chloroform using a rotary evaporator or a gentle stream of nitrogen gas.

-

The dried lipid film can be weighed to determine the total lipid yield and then redissolved in a known volume of chloroform:methanol (2:1, v/v) for further analysis.

Separation of this compound by Thin-Layer Chromatography (TLC)

This protocol describes the separation of this compound from a total lipid extract using one-dimensional TLC.

Materials:

-

Silica gel 60 TLC plates (20 x 20 cm)

-

TLC developing chamber

-

Total lipid extract (dissolved in chloroform:methanol)

-

Developing solvent: chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v)

-

Visualization reagent: 0.05% (w/v) primuline in acetone:water (80:20, v/v)

-

UV transilluminator

Procedure:

-

Pour the developing solvent into the TLC chamber to a depth of approximately 1 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and seal the chamber. Allow it to equilibrate for at least 30 minutes.

-

Using a pencil, gently draw a starting line about 2 cm from the bottom of the TLC plate.

-

Carefully spot the lipid extract onto the starting line using a capillary tube or a microsyringe. Keep the spots small and concentrated.

-

Allow the spots to dry completely.

-

Place the TLC plate into the equilibrated developing chamber, ensuring the starting line is above the solvent level. Seal the chamber.

-

Allow the solvent to ascend the plate by capillary action until the solvent front is about 1-2 cm from the top of the plate.

-

Remove the plate from the chamber and immediately mark the solvent front with a pencil.

-

Allow the plate to air dry completely in a fume hood.

-

Spray the plate evenly with the primuline solution.

-

Visualize the lipid spots under a UV transilluminator. This compound will appear as a distinct spot with a characteristic retention factor (Rf) value. The spot can be scraped from the plate for further analysis, such as gas chromatography of its fatty acid methyl esters.

Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound molecular species.

Instrumentation and Columns:

-

HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

Procedure:

-

Sample Preparation: The dried total lipid extract is reconstituted in a suitable injection solvent, typically methanol or isopropanol.

-

Chromatographic Separation:

-

Set the column temperature to 40°C.

-

Use a flow rate of 0.3 mL/min.

-

A typical gradient elution would be:

-

0-2 min: 30% B

-

2-15 min: linear gradient to 100% B

-

15-20 min: hold at 100% B

-

20-21 min: linear gradient back to 30% B

-

21-25 min: re-equilibration at 30% B

-

-

-

Mass Spectrometry Detection:

-

Operate the ESI source in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole mass spectrometer. Precursor-to-product ion transitions specific for different this compound molecular species need to be determined by infusing standards. For example, the precursor ion will be the [M+NH4]+ adduct of the this compound molecule, and the product ion will correspond to the diacylglycerol fragment after the loss of the galactose head group.

-

On a Q-TOF instrument, quantification can be performed using the accurate mass of the precursor ion.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of an appropriate this compound internal standard (e.g., a species not naturally abundant in the sample or a deuterated standard).

-

The concentration of each this compound species in the sample is determined by comparing its peak area to the peak area of the internal standard and interpolating from the calibration curve.

-

Conclusion

Monogalactosyldiacylglycerol is a fundamentally important lipid in the biosphere, playing a central role in the structure and function of photosynthetic membranes. Its high abundance in plants, cyanobacteria, and algae makes these organisms rich natural sources for its study and potential applications. The experimental protocols detailed in this guide provide a robust framework for the extraction, separation, and quantification of this compound, enabling further research into its precise roles in biological systems and its potential as a biomarker or therapeutic agent.

References

- 1. Structure, biogenesis, and evolution of thylakoid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thylakoid - Wikipedia [en.wikipedia.org]

- 3. Role of membrane glycerolipids in photosynthesis, thylakoid biogenesis and chloroplast development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chinbullbotany.com [chinbullbotany.com]

The Stereochemical Imperative of Monoglucosyl-Diacylglycerol (MGlc-DAG): From Core Structure to Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The spatial arrangement of atoms in signaling molecules is a fundamental determinant of biological function. This guide explores the stereochemistry of Monoglucosyl-diacylglycerol (MGlc-DAG), a crucial glycolipid, by first examining the well-established stereochemical principles of its core component, diacylglycerol (DAG). DAG is a pivotal second messenger whose signaling capacity is dictated by its specific stereoisomeric form, sn-1,2-DAG, which allosterically activates Protein Kinase C (PKC). This interaction is highly stereospecific and central to a myriad of cellular processes. The addition of a glucose moiety to the DAG backbone introduces further stereochemical complexity, influencing the molecule's role in membrane architecture and presenting new opportunities for therapeutic intervention. This document details the synthesis, metabolism, and signaling pathways related to the DAG core, summarizes key quantitative data, outlines methodological approaches for stereochemical analysis, and discusses the importance of this lipid class in disease and drug development.

Introduction: The Principle of Stereochemical Specificity in Biological Systems

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor governing the interactions between molecules in biological systems[1][2]. Biological entities such as enzyme active sites and cell surface receptors are inherently chiral, enabling them to differentiate between stereoisomers of a substrate or ligand[1][3]. This stereospecificity ensures the precision of biological processes, from metabolism to signal transduction[4].

A prime example of stereochemistry's importance is found in the function of diacylglycerol (DAG), a key lipid second messenger involved in a vast number of signaling pathways. DAG's biological activity is not uniform across all its isomers; rather, a specific stereoisomer acts as the primary signaling entity. Building upon this foundation is Monoglucosyl-diacylglycerol (this compound), a glycolipid composed of a DAG core linked to a glucose molecule. This compound is a significant component of certain biological membranes, such as those in chloroplasts and the bacterium Acholeplasma laidlawii, where it plays a critical role in structuring the lipid bilayer. While its structural functions are well-documented, its signaling roles are an emerging area of interest, with the stereochemistry of both the glycerol backbone and the sugar moiety being paramount to its function.

Stereochemistry of the Diacylglycerol (DAG) Core

The DAG molecule consists of a glycerol backbone to which two fatty acid chains are esterified. This structure allows for several regio- and stereoisomers, but only one is predominantly responsible for intracellular signaling. The biologically active isomer is sn-1,2-diacylglycerol, where 'sn' refers to stereospecific numbering. In this configuration, the fatty acids occupy positions 1 and 2 of the glycerol backbone. Other isomers, such as sn-1,3-diacylglycerol and sn-2,3-diacylglycerol, also exist within the cell but do not effectively activate key downstream signaling proteins like Protein Kinase C (PKC) and are typically intermediates in lipid metabolism. Enzymes involved in lipid signaling and metabolism show a high degree of specificity, preferentially generating and recognizing the sn-1,2-DAG isomer for signaling cascades.

This compound: Structure and Stereochemical Considerations

This compound is structurally defined as 1,2-diacyl-3-O-(α-D-glucopyranosyl)-sn-glycerol. This structure introduces additional layers of stereochemical complexity beyond the DAG core. The key stereochemical features are:

-

Glycerol Backbone: The chiral center at the sn-2 position of the glycerol backbone is conserved.

-

Glucose Moiety: The D-glucose ring contains multiple chiral centers.

-

Glycosidic Bond: The linkage between the glucose and the glycerol backbone can be in either the alpha (α) or beta (β) anomeric configuration.

The primary documented role of this compound is structural. It is a non-bilayer-forming lipid that can induce the formation of non-lamellar phases within cell membranes. This property is crucial for processes requiring membrane curvature and fusion. The ability of this compound to alter membrane structure is concentration-dependent and vital for maintaining the physical properties and function of the membranes in which it resides.

The Role of Stereochemistry in DAG-Mediated Signal Transduction

The Canonical DAG-PKC Signaling Pathway

The most well-characterized function of sn-1,2-DAG is its role as a second messenger in signal transduction. The pathway is typically initiated by the activation of cell surface receptors, which in turn activates a member of the phospholipase C (PLC) family of enzymes. PLC translocates to the plasma membrane and catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane. This reaction generates two second messengers: inositol 1,4,5-trisphosphate (IP3), which is water-soluble and diffuses into the cytoplasm to trigger calcium release, and the lipid-soluble sn-1,2-DAG, which remains in the membrane.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. STEREOISOMERISM AND BIOLOGICAL ACTION | Semantic Scholar [semanticscholar.org]

- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

MGlc-DAG Signal Transduction: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Mechanisms of Monoglucosyl-Diacylglycerol in Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoglucosyl-diacylglycerol (MGlc-DAG), a glycolipid found in the cell wall of certain bacteria, has emerged as a significant player in innate immunity. Unlike the canonical second messenger diacylglycerol (DAG), which primarily functions intracellularly to activate protein kinase C (PKC) and other effectors, this compound acts as a pathogen-associated molecular pattern (PAMP). It is recognized by the C-type lectin receptor Mincle (Macrophage Inducible C-type Lectin), initiating a signaling cascade that leads to a pro-inflammatory response. This guide provides a comprehensive overview of the this compound signaling pathway, quantitative data on its interactions, detailed experimental protocols, and visualizations of the key molecular events.

This compound Structure and Function

This compound is a glycerolipid consisting of a diacylglycerol moiety linked to a single glucose molecule. The specific structure, particularly the length and saturation of the acyl chains, can influence its biological activity. In the context of signal transduction, its primary recognized function is as an exogenous ligand for the Mincle receptor on myeloid cells.

The this compound-Mincle Signaling Pathway

The recognition of this compound by Mincle is a key event in the innate immune response to certain bacterial pathogens, such as Streptococcus pneumoniae. This interaction triggers a signaling cascade that results in the production of pro-inflammatory cytokines and the orchestration of an immune response.

Pathway Description

-

Ligand Recognition: this compound, present on the surface of bacteria, is recognized by the carbohydrate recognition domain (CRD) of the Mincle receptor on the surface of macrophages, dendritic cells, and neutrophils.

-

Receptor Dimerization and FcRγ Association: Ligand binding is thought to induce dimerization or multimerization of Mincle, which then associates with the ITAM-containing adaptor protein, Fc receptor common gamma chain (FcRγ).

-

Syk Activation: This association leads to the phosphorylation of the ITAM motifs within FcRγ, creating a docking site for the spleen tyrosine kinase (Syk). Syk is recruited to the receptor complex and becomes activated through phosphorylation.

-

CARD9-Bcl10-MALT1 (CBM) Complex Formation: Activated Syk phosphorylates and activates the caspase recruitment domain-containing protein 9 (CARD9). This leads to the formation of the CBM signalosome, a complex consisting of CARD9, B-cell lymphoma/leukemia 10 (Bcl10), and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).

-

NF-κB and MAPK Activation: The CBM complex activates downstream signaling pathways, including the canonical NF-κB pathway and mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK).

-

Cytokine Production: The activation of these transcription factors leads to the expression of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and chemokines.

Below is a Graphviz diagram illustrating the this compound-Mincle signaling pathway.

Quantitative Data

Precise binding affinities (Kd) and half-maximal effective concentrations (EC50) for the interaction of this compound with Mincle are not extensively reported. However, studies on related Mincle ligands provide valuable insights into the quantitative aspects of this interaction. The affinity of Mincle for its glycolipid ligands is influenced by both the carbohydrate headgroup and the length of the acyl chains.

| Ligand | Receptor | Affinity (KI or Kd) | Assay Method | Reference |

| Brartemicin | Bovine Mincle CRD | KI = 5.5 ± 0.9 µM | Competition Binding Assay | [1] |

| Trehalose-C10 (single acyl chain) | Mincle | Higher affinity than C8 | Surface Plasmon Resonance (SPR) | [2] |

| Trehalose-C12 (single acyl chain) | Mincle | Higher affinity than C8 | Surface Plasmon Resonance (SPR) | [2] |

| Trehalose Dimycolate (TDM) | Mincle | Higher affinity than MCL | In vitro binding study | [2] |

Note: The table presents data for related Mincle ligands to provide a reference for the expected affinity range. Specific quantitative data for this compound is an area for further investigation.

This compound and Canonical DAG Signaling Pathways

A key question is whether this compound can activate canonical DAG effectors like Protein Kinase C (PKC) and Ras Guanine Nucleotide Releasing Proteins (RasGRPs). Canonical 1,2-sn-DAG is a well-established second messenger that binds to the C1 domains of these proteins, leading to their activation.[3]

Currently, there is a lack of direct experimental evidence demonstrating that this compound can substitute for canonical DAG in activating PKC or RasGRP isoforms. The bulky glucose moiety at the sn-3 position of the glycerol backbone may sterically hinder its binding to the C1 domains of these proteins. Therefore, the primary signaling role of this compound appears to be mediated through its recognition by the Mincle receptor in the context of innate immunity. Further research is required to definitively rule out any potential intracellular signaling roles of this compound or its metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound signaling.

Mincle-NFAT-GFP Reporter Assay

This assay is used to determine the ability of this compound to activate the Mincle receptor, leading to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which drives the expression of a GFP reporter.

Materials:

-

2B4 T-cell hybridoma cells stably expressing mouse or human Mincle, FcRγ, and an NFAT-GFP reporter construct.

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics.

-

This compound (synthetic or purified).

-

Phosphate-buffered saline (PBS).

-

96-well flat-bottom tissue culture plates.

-

Flow cytometer.

Protocol:

-

Cell Culture: Culture the Mincle-NFAT-GFP reporter cells in complete RPMI-1640 medium.

-

Ligand Coating:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., isopropanol or chloroform/methanol).

-

Serially dilute the this compound stock solution.

-

Add 50 µL of each dilution to the wells of a 96-well plate.

-

Allow the solvent to evaporate completely in a sterile hood, leaving the this compound coated on the well surface.

-

-

Cell Stimulation:

-

Harvest the reporter cells and resuspend them in fresh medium at a concentration of 1 x 106 cells/mL.

-

Add 100 µL of the cell suspension (1 x 105 cells) to each well of the ligand-coated plate.

-

Incubate the plate for 16-18 hours at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Gently resuspend the cells in each well.

-

Transfer the cells to FACS tubes.

-

Wash the cells once with PBS containing 2% FBS.

-

Resuspend the cells in FACS buffer.

-

Analyze the cells on a flow cytometer, measuring the percentage of GFP-positive cells and the mean fluorescence intensity (MFI) of the GFP signal.

-

Cytokine Release Assay from Bone Marrow-Derived Macrophages (BMDMs)

This assay measures the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by primary macrophages in response to this compound stimulation.

Materials:

-

Bone marrow cells isolated from mice.

-

DMEM or RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and M-CSF (25 ng/mL).

-

This compound.

-

Lipopolysaccharide (LPS) as a positive control.

-

24-well tissue culture plates.

-

ELISA kits for mouse TNF-α and IL-6.

-

ELISA plate reader.

Protocol:

-

Generation of BMDMs:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the bone marrow cells in complete medium containing M-CSF for 7 days to differentiate them into macrophages.

-

-

Cell Stimulation:

-

On day 7, harvest the BMDMs and seed them into 24-well plates at a density of 5 x 105 cells/well.

-

Allow the cells to adhere overnight.

-

Prepare a solution of this compound in culture medium (micellar preparation or coated on the plate).

-

Remove the old medium from the cells and add 500 µL of fresh medium containing different concentrations of this compound or LPS.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plates at low speed to pellet any detached cells.

-

Carefully collect the culture supernatants and store them at -80°C until analysis.

-

-

Cytokine Measurement by ELISA:

-

Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody, add the supernatants and standards, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.

-

Measure the absorbance at 450 nm using a plate reader and calculate the cytokine concentrations based on the standard curve.

-

Purification of this compound from Streptococcus pneumoniae

This protocol provides a general workflow for the isolation of glycolipids from bacterial cells.

Materials:

-

Streptococcus pneumoniae culture.

-

Lysis buffer (e.g., containing lysozyme).

-

Solvents for lipid extraction (e.g., chloroform, methanol).

-

Silica gel for column chromatography.

-

Thin-layer chromatography (TLC) plates.

-

High-performance liquid chromatography (HPLC) system.

Protocol:

-

Bacterial Culture and Harvest: Grow S. pneumoniae in an appropriate liquid medium to a high density. Harvest the bacterial cells by centrifugation.

-

Cell Lysis: Resuspend the bacterial pellet in a lysis buffer to break open the cells.

-

Lipid Extraction: Perform a biphasic lipid extraction using a mixture of chloroform, methanol, and water (e.g., Bligh-Dyer method). The lipids, including this compound, will partition into the organic phase.

-

Chromatographic Separation:

-

Concentrate the lipid extract and apply it to a silica gel column.

-

Elute the lipids with a gradient of solvents of increasing polarity (e.g., chloroform to methanol).

-

Collect fractions and analyze them by TLC to identify those containing this compound.

-

-

Further Purification: Pool the this compound-containing fractions and further purify them by HPLC, typically using a normal-phase column.

-

Structural Characterization: Confirm the identity and purity of the isolated this compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Below is a Graphviz diagram outlining the general workflow for studying this compound signaling.

References

- 1. Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C1 domains exposed: from diacylglycerol binding to protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Synthesis of Monoglucosyl-Diacylglycerol (MGlc-DAG) In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoglucosyl-diacylglycerol (MGlc-DAG) is a crucial glycolipid intermediate in the biosynthesis of more complex glycerolipids in a variety of organisms, from bacteria to plants. Its role extends from being a structural component of cellular membranes to potentially acting as a signaling molecule. The in vitro enzymatic synthesis of this compound is a fundamental technique for producing this molecule in a controlled manner, enabling detailed studies of its biophysical properties, its role in signaling pathways, and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the in vitro enzymatic synthesis of this compound, including detailed experimental protocols, quantitative data on enzyme kinetics, and a discussion of its known biological significance.

Introduction

Monoglucosyl-diacylglycerol (this compound) is a glycolipid consisting of a glucose molecule attached to a diacylglycerol (DAG) backbone. In many organisms, it serves as the precursor for the synthesis of other important glycolipids.[1] The enzymatic synthesis of this compound is catalyzed by a class of enzymes known as UDP-glucose:diacylglycerol glucosyltransferases. These enzymes transfer a glucose moiety from a donor substrate, typically uridine diphosphate glucose (UDP-glucose), to the free hydroxyl group of a diacylglycerol acceptor.

The ability to synthesize this compound in vitro provides researchers with a powerful tool to:

-

Produce high-purity this compound for structural and functional studies.

-

Investigate the kinetics and substrate specificity of the synthesizing enzymes.

-

Screen for inhibitors or activators of this compound synthesis.

-

Explore the role of this compound in model membrane systems and cellular signaling cascades.

This guide will focus on the practical aspects of in vitro this compound synthesis, providing detailed methodologies and data to aid in the successful implementation of these experiments in a laboratory setting.

Enzymology of this compound Synthesis

The key enzymes responsible for this compound synthesis are glucosyltransferases that utilize diacylglycerol as an acceptor. Two well-characterized examples are the UDP-glucose: 1,2-diacylglycerol 3-glucosyltransferase from Acholeplasma laidlawii and a bifunctional glycosyltransferase from Agrobacterium tumefaciens (encoded by the ORF atu2297).[1][2][3]

The fundamental reaction is as follows:

Diacylglycerol (DAG) + UDP-glucose → Monoglucosyl-diacylglycerol (this compound) + UDP

Enzyme Sources and Properties

-

Agrobacterium tumefaciens Glycosyltransferase (Atu2297): This enzyme is notable for its promiscuity, capable of using both UDP-glucose and UDP-glucuronic acid as sugar donors to synthesize this compound and glucuronosyl diacylglycerol, respectively.[3] This bifunctional nature makes it a versatile tool for producing different glycolipids.

-

Acholeplasma laidlawii 1,2-diacylglycerol 3-glucosyltransferase: This enzyme has been purified and kinetically characterized, providing valuable data on its substrate dependence and reaction mechanism. It exhibits Michaelis-Menten kinetics with respect to UDP-glucose.

Quantitative Data on Enzyme Activity

The following tables summarize the available quantitative data for the UDP-glucose: 1,2-diacylglycerol 3-glucosyltransferase from Acholeplasma laidlawii. This data is essential for designing and optimizing in vitro synthesis reactions.

Table 1: Michaelis-Menten Constants for UDP-glucose

| Parameter | Value |

| Apparent Km | Constant |